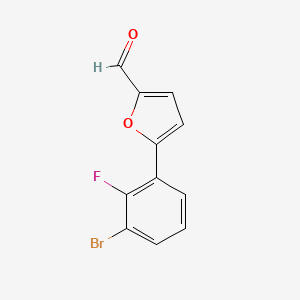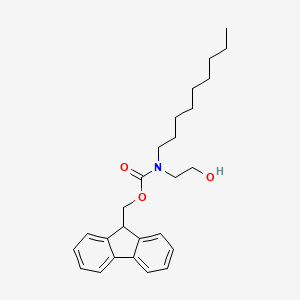
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(nonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(nonyl)carbamate” is a chemical compound with the following IUPAC name : “this compound” is a chemical compound with the following IUPAC name: 9H-fluoren-9-ylmethyl 2-hydroxyethyl (methyl)carbamate . Its chemical formula is C18H19NO3 , and it has a molecular weight of 297.35 g/mol . This compound belongs to the carbamate class and contains a fluorene moiety.
Preparation Methods
Industrial Production Methods: Similarly, information on industrial-scale production methods is limited. it is likely that large-scale synthesis involves optimized procedures based on the available synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound may undergo various chemical reactions, including:
- Oxidation : Potential oxidation reactions could lead to the formation of functional groups such as alcohols or ketones.
- Reduction : Reduction reactions may yield corresponding amines or other reduced derivatives.
- Substitution : Nucleophilic substitution reactions could occur at the carbamate group or other reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include:
- Oxidizing agents : For oxidation reactions.
- Reducing agents : For reduction processes.
- Nucleophiles : For substitution reactions.
Major products formed from these reactions would depend on the specific reaction conditions and the substituents present in the starting material.
Scientific Research Applications
Chemistry:
- Organic Synthesis : Researchers may use this compound as a building block for more complex molecules.
- Fluorescent Probes : The fluorene moiety suggests potential applications in fluorescence studies.
- Biological Studies : Researchers might investigate its interactions with biological systems.
- Drug Development : The compound’s structure could inspire the design of novel drugs.
- Materials Science : It may find applications in materials with specific properties due to its unique structure.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains unspecified. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Unfortunately, the provided sources do not list similar compounds. further literature searches may reveal related structures for comparison.
Properties
Molecular Formula |
C26H35NO3 |
|---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-nonylcarbamate |
InChI |
InChI=1S/C26H35NO3/c1-2-3-4-5-6-7-12-17-27(18-19-28)26(29)30-20-25-23-15-10-8-13-21(23)22-14-9-11-16-24(22)25/h8-11,13-16,25,28H,2-7,12,17-20H2,1H3 |
InChI Key |
ANPJFJJOWMBOQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate](/img/structure/B13083338.png)
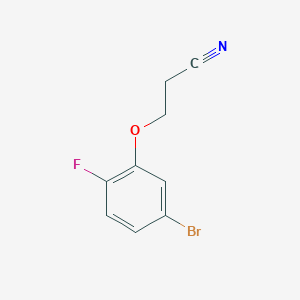
![3-Methyl-4-(3-methylbutyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13083349.png)
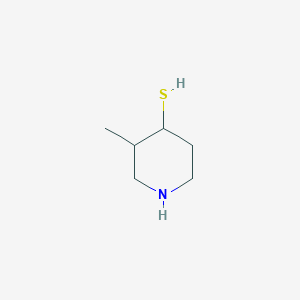
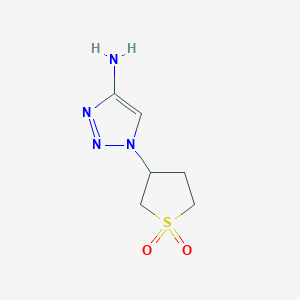

![[3-(Propan-2-yloxy)phenyl]methanethiol](/img/structure/B13083369.png)
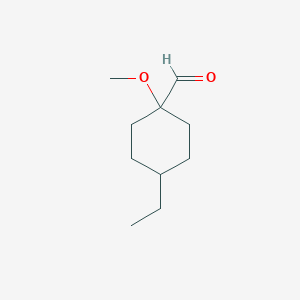
![1-(8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)piperidine-4-carboxylic acid](/img/structure/B13083386.png)

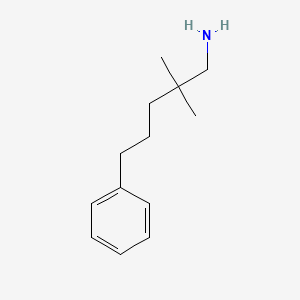
![Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13083400.png)
